methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thiazolopyrimidine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the thiazolopyrimidine core.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazolopyrimidine derivatives. Compared to these, methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of the pyrazole and thiazolopyrimidine rings. This unique structure may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
methyl (2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3S/c1-12-15(11-24(3)23-12)10-16-19(26)25-18(14-8-6-5-7-9-14)17(20(27)28-4)13(2)22-21(25)29-16/h5-11,18H,1-4H3/b16-10- |
InChI Key |
IWYXOZZZRGKMJU-YBEGLDIGSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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